Mometason

Übersicht

Beschreibung

Mometason ist ein synthetisches Kortikosteroid, das hauptsächlich wegen seiner entzündungshemmenden, antipruritischen und vasokonstriktiven Eigenschaften verwendet wird. Es wird häufig zur Behandlung von Hauterkrankungen, Heuschnupfen und Asthma eingesetzt. This compound ist in verschiedenen Formen erhältlich, darunter topische Cremes, Nasensprays und Inhalatoren .

Wissenschaftliche Forschungsanwendungen

Mometason hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Steroidchemie und synthetischer Methoden.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Ausgiebig in der klinischen Forschung eingesetzt, um Behandlungen für entzündliche und allergische Erkrankungen zu entwickeln.

Industrie: Verwendet bei der Formulierung von pharmazeutischen Produkten, darunter Cremes, Salben und Inhalatoren .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Diese Bindung führt zur Aktivierung oder Repression spezifischer Gene, die an entzündlichen und Immunreaktionen beteiligt sind. Die Verbindung hemmt die Freisetzung von Entzündungsmediatoren wie Zytokinen, Prostaglandinen und Leukotrienen, wodurch Entzündungen und allergische Reaktionen reduziert werden .

Wirkmechanismus

Target of Action

Mometasone is a synthetic corticosteroid that primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

Mometasone binds to the glucocorticoid receptor with an affinity that is approximately 12 times that of dexamethasone . This binding results in changes in gene expression, leading to a decrease in the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, and reduction of complement components .

Biochemical Pathways

The anti-inflammatory actions of mometasone involve inhibitory proteins known as lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes . Mometasone also inhibits multiple inflammatory cytokines, producing multiple glucocorticoid and mineralocorticoid effects .

Pharmacokinetics

Mometasone provides a favorable ratio of topical to systemic activity due to its primary local effect along with the extensive hepatic metabolism and the lack of active metabolites . Studies have shown that the systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . Mometasone has oral bioavailabilities of <1%, and <25% of mometasone is active after first-pass metabolism .

Result of Action

The result of mometasone’s action is a decrease in inflammation and related symptoms. This is achieved by diminishing the release of leukocytic acid hydrolases, preventing macrophage accumulation at inflamed sites, interfering with leukocyte adhesion to the capillary wall, reducing capillary membrane permeability, and reducing complement components . It also inhibits the release of inflammatory cytokines .

Action Environment

The action of mometasone can be influenced by various environmental factors. For instance, the formulation of mometasone (e.g., dry powder inhaler, nasal spray, ointment) can affect its absorption and efficacy . Furthermore, individual patient characteristics, such as age and overall health status, can also influence the action and efficacy of mometasone .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese beginnt typischerweise mit einer steroidalen Vorstufe, wie z. B. Pregnenolon, die mehreren chemischen Umwandlungen unterzogen wird, darunter Chlorierung, Hydroxylierung und Veresterung .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Mometason unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, die eine präzise Steuerung der Reaktionsbedingungen gewährleisten. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die gewünschte Produktqualität zu erreichen. Das Endprodukt wird durch Techniken wie Umkristallisation und Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Hydroxylgruppen.

Reduktion: Entfernung von Sauerstoffatomen oder Zugabe von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene (Chlor, Brom) oder Alkylierungsmittel

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, chlorierte und veresterte Derivate von this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Mometasone undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents

Major Products

The major products formed from these reactions include various hydroxylated, chlorinated, and esterified derivatives of mometasone .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluticason: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Budesonid: Wird wegen seiner entzündungshemmenden Wirkungen bei Asthma und allergischer Rhinitis eingesetzt.

Triamcinolon: Ein Kortikosteroid, das zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt wird

Einzigartigkeit

Mometason ist einzigartig aufgrund seiner hohen Glukokortikoidrezeptor-Bindungsaffinität, die etwa 22-mal stärker ist als die von Dexamethason und höher als die vieler anderer Kortikosteroide. Diese hohe Affinität trägt zu seinen starken entzündungshemmenden Wirkungen bei minimaler systemischer Absorption bei, was es zu einer bevorzugten Wahl für topische und inhalative Therapien macht .

Eigenschaften

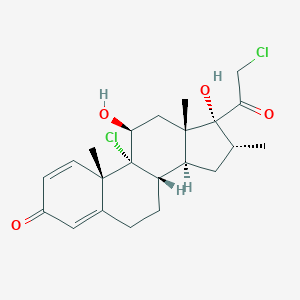

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIIKPVHVRXHRI-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872412 | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble., 5.23e-03 g/L | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105102-22-5 | |

| Record name | Mometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-220 °C, 218 - 220 °C | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

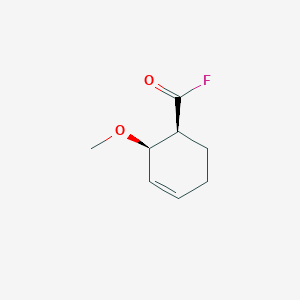

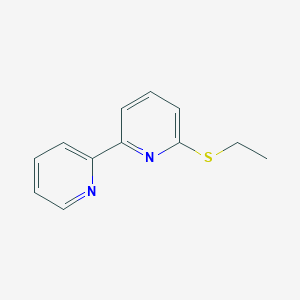

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

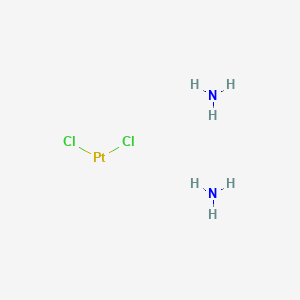

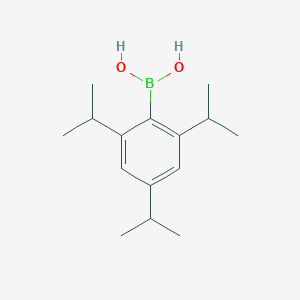

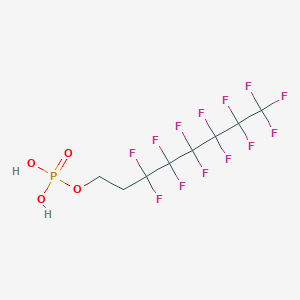

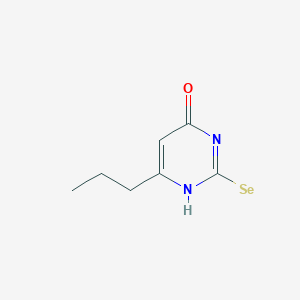

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mometasone Furoate?

A1: Mometasone furoate is a synthetic corticosteroid that exhibits potent anti-inflammatory activity. Like other corticosteroids, it works by binding to the glucocorticoid receptor in the cytoplasm of target cells. [] This binding event leads to the translocation of the receptor complex to the nucleus, where it interacts with DNA and modulates the transcription of various genes involved in inflammatory responses. [] Ultimately, this results in the suppression of inflammatory mediators, decreased vascular permeability, and reduced inflammatory cell infiltration. []

Q2: How does Mometasone Furoate specifically target inflammatory processes in conditions like asthma and allergic rhinitis?

A2: Inhaled Mometasone Furoate directly targets airway inflammation in asthma. [] By suppressing inflammatory mediators and reducing eosinophil infiltration into the airways, it effectively reduces airway hyperresponsiveness and improves lung function. [, , ] Similarly, in allergic rhinitis, intranasal administration targets the nasal mucosa, where it inhibits the release of inflammatory substances like histamine and leukotrienes, thereby alleviating symptoms like nasal congestion, rhinorrhea, and sneezing. [, , ]

Q3: What is the molecular formula and weight of Mometasone Furoate?

A3: The molecular formula for Mometasone Furoate is C27H30O6S, and its molecular weight is 494.6 g/mol.

Q4: What are some key spectroscopic characteristics used to identify Mometasone Furoate?

A4: While specific spectroscopic data was not provided in the provided research articles, Mometasone Furoate can be characterized using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] UV-Vis spectrophotometry can determine its absorbance maxima in specific solvents, while IR spectroscopy provides information about functional groups present in the molecule. [, ] NMR spectroscopy, particularly 1H NMR and 13C NMR, can be used to analyze the structure and purity of the compound. [, ]

Q5: How do structural modifications to the Mometasone Furoate molecule affect its potency and selectivity?

A6: While the research articles did not focus on systematic structural modifications of Mometasone Furoate, it is well-established that even minor changes in the structure of corticosteroids can significantly impact their receptor binding affinity, potency, and pharmacokinetic properties. [] For example, alterations to the 17-ester side chain are known to influence the lipophilicity and duration of action of corticosteroids. [] Similarly, modifications to the ring system can alter receptor selectivity and metabolic stability. []

Q6: What formulation strategies have been explored to improve the delivery and bioavailability of Mometasone Furoate?

A7: Several studies have investigated different formulations for enhancing the delivery and bioavailability of Mometasone Furoate. These include:* Dry Powder Inhalers: For effective pulmonary delivery in asthma treatment. [] * Nasal Sprays: For direct application to the nasal mucosa in allergic rhinitis. [, , ]* Creams and Ointments: For topical application in dermatological conditions like eczema and psoriasis. [, , , ]* Microsphere Injections: To achieve sustained release of Mometasone Furoate for conditions like knee arthritis. []* Niosomal Vesicles: As a potential transdermal delivery system. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Mometasone Furoate?

A8: Mometasone Furoate exhibits low systemic bioavailability due to extensive first-pass metabolism. [] It is metabolized primarily in the liver via cytochrome P450 enzymes, and metabolites are excreted in urine and feces. [] Its pharmacokinetic profile varies depending on the route of administration, with topical and inhaled routes resulting in lower systemic exposure compared to oral administration. [, ]

Q8: What preclinical models have been used to assess the efficacy of Mometasone Furoate?

A9: Researchers have used various preclinical models to investigate the effects of Mometasone Furoate. One study used a rat model of allergic rhinitis to evaluate its effects on histamine-induced sneezing and nasal rubbing. []

Q9: What clinical evidence supports the use of Mometasone Furoate in treating conditions like asthma, allergic rhinitis, and skin conditions?

A9: Multiple clinical trials have demonstrated the efficacy of Mometasone Furoate in:

- Asthma: Improving lung function, reducing exacerbations, and achieving asthma control. [, , ]

- Allergic Rhinitis: Relieving nasal symptoms like congestion, rhinorrhea, and sneezing. [, , , , ]

- Skin Conditions: Reducing inflammation, itching, and skin lesions in conditions like atopic dermatitis and psoriasis. [, , ]

Q10: Have any resistance mechanisms been reported for Mometasone Furoate in treating these conditions?

A11: While the provided articles don't mention specific resistance mechanisms for Mometasone Furoate, it is essential to note that long-term use of corticosteroids can lead to decreased responsiveness in some individuals. [] This can be due to various factors, including downregulation of glucocorticoid receptors or alterations in downstream signaling pathways. []

Q11: What safety concerns have been raised regarding the long-term use of Mometasone Furoate?

A11: While generally well-tolerated, long-term use of Mometasone Furoate, especially at higher doses, has been associated with potential side effects. These can include:

- Local: Skin thinning, irritation, dryness (with topical use), oral candidiasis (with inhaled use), and epistaxis (with nasal use). [, , , ]

- Systemic: Adrenal suppression, growth suppression in children (primarily with prolonged high-dose use). []

Q12: What analytical techniques are commonly employed for the quantification of Mometasone Furoate in various matrices?

A13: Several analytical methods are used to quantify Mometasone Furoate, with HPLC (High-Performance Liquid Chromatography) being one of the most prevalent techniques. [, ] This method allows for the separation and quantification of the drug and its potential impurities or degradation products in complex matrices like creams, ointments, and biological samples. [, ] UV-Vis spectrophotometry, particularly when coupled with derivative or ratio spectrophotometric techniques, provides a simpler and faster approach for assaying Mometasone Furoate in pharmaceutical formulations. [, ]

Q13: What are some potential alternatives to Mometasone Furoate for the treatment of the conditions discussed, and how do they compare?

A13: Depending on the specific condition, various alternative treatment options exist. For instance:

- Asthma: Other inhaled corticosteroids, long-acting beta-agonists, leukotriene modifiers, and biologics. [, ]

- Allergic Rhinitis: Other intranasal corticosteroids, antihistamines, leukotriene modifiers, and nasal irrigation. [, , , ]

- Skin Conditions: Other topical corticosteroids, topical calcineurin inhibitors, and phototherapy. [, ]

Q14: How is Mometasone Furoate waste managed to minimize its environmental impact, and what research is being done to develop more environmentally friendly alternatives?

A15: While specific details on Mometasone Furoate waste management were not provided in the articles, pharmaceutical waste, including unused medications, should be disposed of properly to prevent environmental contamination. [] Researchers are continually exploring greener synthetic routes and more sustainable manufacturing processes for pharmaceuticals like Mometasone Furoate to minimize their environmental footprint. [] Additionally, exploring alternative treatments with potentially less environmental impact, like utilizing naturally derived compounds or developing targeted therapies that require lower doses, is an active research area. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)